molecular formula C14H26N2O4S B6174927 tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2639378-45-1

tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B6174927
CAS No.: 2639378-45-1
M. Wt: 318.4
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Description

Tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl ester group, a cyclopentylsulfamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Cyclopentylsulfamoyl Group: This step involves the reaction of the pyrrolidine derivative with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may employ continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S)-3-(cyclohexylsulfamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3S)-3-(phenylsulfamoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the cyclopentylsulfamoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

2639378-45-1

Molecular Formula

C14H26N2O4S

Molecular Weight

318.4

Purity

97

Origin of Product

United States

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